molecular formula C23H18N4O3S B7735938 2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7735938
M. Wt: 430.5 g/mol
InChI Key: VATKABPGSOIFIK-UHFFFAOYSA-N
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Description

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of a pyrimidine derivative with a phenyl group and a dioxoisoindole moiety under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]butanoic acid
  • 4-(1,3-dioxoisoindol-2-yl)benzonitrile
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate

Uniqueness

Compared to similar compounds, 2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c24-14-18-19(15-8-2-1-3-9-15)25-23(26-20(18)28)31-13-7-6-12-27-21(29)16-10-4-5-11-17(16)22(27)30/h1-5,8-11H,6-7,12-13H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATKABPGSOIFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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